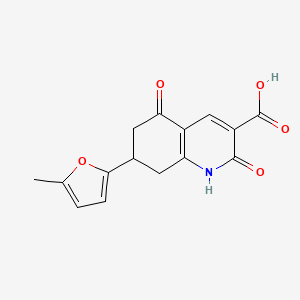

7-(5-Methyl-2-furyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid

Description

This compound belongs to the hexahydroquinoline class, characterized by a bicyclic scaffold with a fused six-membered quinoline ring and additional substituents. The 7-position is substituted with a 5-methylfuran group, while the 3-position features a carboxylic acid moiety.

Properties

IUPAC Name |

7-(5-methylfuran-2-yl)-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO5/c1-7-2-3-13(21-7)8-4-11-9(12(17)5-8)6-10(15(19)20)14(18)16-11/h2-3,6,8H,4-5H2,1H3,(H,16,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMUFFKLZWWJUOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2CC3=C(C=C(C(=O)N3)C(=O)O)C(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-(5-Methyl-2-furyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid is a complex heterocyclic compound with significant potential in medicinal chemistry. Its unique structure includes multiple functional groups that contribute to its biological activity. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Key structural features include:

- A fused ring system containing nitrogen.

- Two carbonyl groups (dioxo).

- A carboxylic acid functional group.

Physical Properties:

- Molecular Weight: 273.29 g/mol

- Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties:

- Exhibits moderate stability under standard laboratory conditions.

- Potential irritant properties should be noted during handling.

Antioxidant Activity

The presence of furan and carbonyl groups suggests potential antioxidant properties. Studies indicate that compounds with similar structures can scavenge free radicals and reduce oxidative stress in biological systems.

Enzyme Inhibition

The compound may interact with specific enzymes due to its structural features. Preliminary studies suggest that it could inhibit enzymes involved in metabolic pathways or disease processes.

The mechanism by which this compound exerts its biological effects likely involves:

- Binding to Enzymes: The carbonyl groups may facilitate interactions with enzyme active sites.

- Modulation of Signaling Pathways: The compound could influence cellular signaling by interacting with receptors or other proteins.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Antimicrobial Activity | A study on hexahydroquinoline derivatives showed significant antibacterial effects against Gram-positive bacteria. |

| Antioxidant Evaluation | Research demonstrated that similar compounds reduced oxidative stress markers in vitro. |

| Enzyme Interaction | Preliminary data indicated potential inhibition of key metabolic enzymes in cancer cell lines. |

Scientific Research Applications

Medicinal Chemistry

7-(5-Methyl-2-furyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid has been explored for its potential therapeutic benefits. Research indicates its role in:

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. This makes it a candidate for developing new antibiotics or antifungal agents .

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. Its mechanism of action appears to involve the induction of apoptosis in malignant cells .

Organic Synthesis

The compound serves as an intermediate in the synthesis of other complex molecules. Its unique functional groups enable:

- Synthesis of Heterocycles : The presence of furan and quinoline moieties allows for the generation of various heterocyclic compounds through cyclization reactions. These heterocycles are valuable in pharmaceuticals and agrochemicals .

Materials Science

In materials science, this compound is being investigated for:

- Polymer Chemistry : The compound can be used as a building block for creating novel polymers with specific mechanical and thermal properties. Its incorporation into polymer matrices may enhance thermal stability and mechanical strength .

Analytical Chemistry

The compound's distinct spectral properties make it useful in analytical applications:

- Spectroscopy : It can serve as a standard reference material in spectroscopic analyses due to its well-defined chemical structure. Techniques such as NMR and IR spectroscopy can utilize this compound to calibrate instruments and validate methods .

Case Study 1: Antimicrobial Research

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent activity against Staphylococcus aureus. The research highlighted the structure–activity relationship (SAR) that suggests modifications to the furan ring can enhance efficacy against resistant strains .

Case Study 2: Cancer Cell Line Studies

In another investigation reported in Cancer Letters, researchers explored the anticancer effects of this compound on human breast cancer cell lines. The results indicated that treatment with varying concentrations led to significant reductions in cell viability and increased apoptosis markers .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound is compared with analogs differing in substituents at positions 4, 5, 6, and 7 (Table 1). Key structural variations include:

- 7,7-Dimethyl substitution : This analog (CAS 106551-79-5) replaces the furyl group with two methyl groups, increasing hydrophobicity and steric bulk .

- Ethyl ester derivatives : The carboxylic acid at position 3 is esterified (e.g., ethyl ester, CAS 1428141-40-5), improving cell membrane permeability but reducing solubility .

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 7-(5-Methyl-2-furyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid | Not available | C₁₅H₁₃NO₅ | 287.27* | 5-Methylfuran (position 7) |

| 7,7-Dimethyl analog | 106551-79-5 | C₁₂H₁₃NO₄ | 235.24 | Dimethyl (position 7) |

| 7-(4-Methylphenyl) analog | 924834-92-4 | C₁₈H₁₅NO₄ | 309.32 | 4-Methylphenyl (position 7) |

| Ethyl ester derivative | 1428141-40-5 | C₁₇H₁₇NO₅ | 315.33 | Ethyl ester (position 3) |

*Calculated based on molecular formula.

Research and Commercial Status

Preparation Methods

General Synthetic Approach: Hantzsch-Type Cyclocondensation

The predominant method for preparing hexahydroquinoline derivatives, including 7-substituted analogues, involves a multicomponent Hantzsch reaction. This typically includes:

- Reactants : Cyclohexane-1,3-dione or 3-aminocyclohex-2-en-1-one, an aldehyde (in this case, 5-methyl-2-furaldehyde for the 5-methyl-2-furyl substituent), and a β-ketoester or β-ketoacid derivative.

- Reaction Conditions : The reaction proceeds via a three- or four-component condensation under reflux or mild heating, often in ethanol or other suitable solvents.

- Mechanism : The process involves initial formation of an enamine or enol intermediate from the diketone and amine, followed by condensation with the aldehyde and subsequent cyclization to form the hexahydroquinoline ring system.

This approach is well-documented for synthesizing 1,4-dihydropyridine and hexahydroquinoline derivatives with various aryl and heteroaryl substituents at the 4- or 7-position, respectively.

Specific Considerations for 7-(5-Methyl-2-furyl) Substitution

- Aldehyde Component : The key to introducing the 5-methyl-2-furyl group at the 7-position is the use of 5-methyl-2-furaldehyde as the aldehyde component in the Hantzsch reaction.

- Optimization : Reaction parameters such as solvent choice, temperature, and molar ratios are optimized to favor cyclization and yield of the desired hexahydroquinoline carboxylic acid.

- Purification : The crude product is typically purified by recrystallization or chromatography to achieve high purity (commonly >97%) as indicated by commercial product specifications.

Alternative Synthetic Routes

While the Hantzsch cyclocondensation remains the standard, alternative synthetic strategies reported for related compounds include:

- Stepwise Synthesis : Sequential formation of intermediates such as substituted cyclohexanones followed by amination and ring closure.

- Use of Modified Precursors : Employing 3-oxo-carboxylic acid esters or amides with heteroaryl aldehydes under acidic or basic catalysis to facilitate cyclization.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 7-(5-Methyl-2-furyl)-2,5-dioxo-hexahydroquinoline-3-carboxylic acid, and how can reaction conditions be optimized?

- Methodology : Multi-component Hantzsch-type reactions are commonly used for analogous hexahydroquinoline derivatives. For example, Ethyl 4-(5-bromo-2-hydroxyphenyl)-hexahydroquinoline derivatives were synthesized via one-pot condensation of aldehydes, β-ketoesters, and ammonium acetate under reflux in ethanol . Adjusting solvent polarity (e.g., ethanol vs. acetonitrile) and catalyst (e.g., p-TsOH) can improve yields. Kinetic studies (e.g., via HPLC monitoring) are recommended to optimize reaction time and temperature.

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

- Methodology :

- Purity : High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm, using acetonitrile/water gradients .

- Structure : - and -NMR for backbone confirmation (e.g., quinoline ring protons at δ 6.5–8.5 ppm, furyl protons at δ 6.0–7.0 ppm) . IR spectroscopy for carbonyl (C=O) stretches (~1700 cm) and X-ray crystallography for absolute configuration determination .

Q. How does the compound’s stability vary under different storage conditions?

- Methodology : Conduct accelerated stability studies under ICH guidelines:

- Temperature : Store at -20°C in amber vials to prevent photodegradation.

- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the carboxylic acid group.

- Long-term stability : Monitor via periodic HPLC analysis over 6–12 months .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Methodology :

- 2D-NMR (COSY, HSQC) : Assign coupling interactions between furyl protons and adjacent quinoline hydrogens .

- Computational modeling : Use density functional theory (DFT) to predict chemical shifts and compare with experimental data. For example, Gaussian09 with B3LYP/6-31G(d) basis sets can model tautomeric equilibria in hexahydroquinolines .

Q. How can structure-activity relationships (SAR) be explored for this compound’s potential biological targets?

- Methodology :

- In vitro assays : Test against bacterial topoisomerases (via plasmid relaxation assays) or kinase inhibition (e.g., fluorescence polarization).

- Analog synthesis : Modify the furyl substituent (e.g., replace with thienyl or phenyl groups) and compare IC values .

- Molecular docking : Use AutoDock Vina to simulate binding to homology-modeled targets (e.g., DNA gyrase) .

Q. What experimental designs are suitable for identifying metabolic pathways or degradation products?

- Methodology :

- Microsomal incubation : Use liver microsomes (human/rat) with NADPH cofactor, followed by LC-MS/MS to detect phase I metabolites (e.g., hydroxylation at the quinoline ring) .

- Forced degradation : Expose to oxidative (HO), acidic (0.1M HCl), and basic (0.1M NaOH) conditions, then analyze degradation products via HRMS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.